molecular formula C11H9FN2O B1527054 (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol CAS No. 1139432-29-3

(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol

Cat. No.: B1527054
CAS No.: 1139432-29-3
M. Wt: 204.2 g/mol
InChI Key: GIDQHUOIPUAOTD-UHFFFAOYSA-N
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Description

(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol is an organic compound that features a fluoropyrimidine moiety attached to a phenyl ring, which is further connected to a methanol group

Chemical Reactions Analysis

Types of Reactions: (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidines, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyrimidine ring enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of various biological processes, including inflammation and cell proliferation .

Comparison with Similar Compounds

Uniqueness: (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol is unique due to its specific structural features, which combine the properties of fluoropyrimidines with those of phenylmethanol. This combination enhances its chemical stability and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(5-fluoropyrimidin-2-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-10-5-13-11(14-6-10)9-3-1-8(7-15)2-4-9/h1-6,15H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDQHUOIPUAOTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=NC=C(C=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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